2-(3-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique isoindole structure that contributes to its distinct chemical properties and biological activities.
This compound falls under the category of isoindole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with potential pharmaceutical applications due to its unique molecular structure.
The synthesis of 2-(3-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. A common approach includes the reaction of an isoindole precursor with an aminopropyl reagent. The reaction is often conducted in the presence of a catalyst and under inert conditions to minimize side reactions.
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and scalability while adhering to stringent quality control measures .
The molecular formula of 2-(3-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is , with a molecular weight of 208.26 g/mol. The IUPAC name reflects its structural complexity:
Property | Value |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
InChI | InChI=1S/C11H16N2O2/c1-7(6... |
InChI Key | DVWLNNAUXPINSP-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)N1C(=O)C2CC=CCC2C1=O |
This data illustrates the compound's complex structure characterized by a fused ring system typical of isoindoles .
The compound undergoes various chemical reactions:
Common reagents include:
The mechanism of action for 2-(3-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular pathways depend on the context of use and the specific biological targets involved .
The physical properties include:
Relevant chemical properties include:
The compound's stability and reactivity are influenced by its molecular structure and functional groups present within it. These characteristics are essential for predicting behavior in different environments and applications .
Scientific uses of 2-(3-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione include:
This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2